4-(Bis(4-bromophenyl)amino)benzaldehyde

Description

BenchChem offers high-quality 4-(Bis(4-bromophenyl)amino)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bis(4-bromophenyl)amino)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

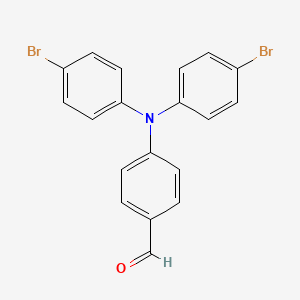

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-N-(4-bromophenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br2NO/c20-15-3-9-18(10-4-15)22(19-11-5-16(21)6-12-19)17-7-1-14(13-23)2-8-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCRGMNEAOWPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595416 | |

| Record name | 4-[Bis(4-bromophenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25069-38-9 | |

| Record name | 4-[Bis(4-bromophenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-(Bis(4-bromophenyl)amino)benzaldehyde

CAS Number: 25069-38-9[1][2][3][4][5][6]

Executive Summary

4-(Bis(4-bromophenyl)amino)benzaldehyde (CAS 25069-38-9) is a specialized triphenylamine (TPA) derivative serving as a critical intermediate in the synthesis of organic optoelectronic materials. Characterized by its electron-rich nitrogen center and dual bromine functional handles, it is extensively utilized to construct Hole Transport Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and donor-acceptor dyes for Dye-Sensitized Solar Cells (DSSCs). Its asymmetric structure—featuring one formyl group and two para-brominated rings—allows for versatile orthogonal functionalization, making it a staple in advanced materials chemistry.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 25069-38-9 |

| IUPAC Name | 4-[Bis(4-bromophenyl)amino]benzaldehyde |

| Synonyms | 4,4'-Dibromo-4''-formyltriphenylamine; 4-(N,N-Di(4-bromophenyl)amino)benzaldehyde |

| Molecular Formula | C₁₉H₁₃Br₂NO |

| Molecular Weight | 431.12 g/mol |

| Appearance | Light orange to yellow crystalline powder |

| Melting Point | 154–158 °C |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water |

| Absorption (λmax) | ~350–360 nm (in CH₂Cl₂, typical for TPA derivatives) |

Synthesis & Manufacturing

The synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde relies on the regioselective electrophilic bromination of the precursor 4-(diphenylamino)benzaldehyde. This route exploits the electronic directing effects of the substituents to ensure high purity and yield.

3.1 Reaction Mechanism (Electrophilic Aromatic Substitution)

The reaction is governed by the competing electronic effects of the central nitrogen atom and the formyl group:

-

Activation: The central nitrogen atom possesses a lone pair that donates electron density into all three phenyl rings via resonance (+M effect), activating them toward electrophilic attack.

-

Deactivation: The formyl group (-CHO) on one ring is strongly electron-withdrawing (-M, -I), significantly deactivating that specific ring.

-

Regioselectivity: Consequently, electrophilic bromination occurs exclusively at the para-positions of the two non-formylated rings, which are highly activated.

3.2 Experimental Protocol

Reagents:

-

Precursor: 4-(Diphenylamino)benzaldehyde (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (2.05 – 2.1 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃)

Workflow:

-

Dissolution: Dissolve 10 mmol of 4-(diphenylamino)benzaldehyde in 50 mL of DMF in a round-bottom flask. Ensure complete dissolution.

-

Cooling: Cool the solution to 0°C in an ice bath to suppress side reactions and control the exotherm.

-

Bromination: Slowly add NBS (20.5 mmol) portion-wise over 20 minutes. Keep the reaction in the dark to prevent radical bromination side pathways.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Hexane/Ethyl Acetate 4:1).

-

Quenching & Isolation: Pour the reaction mixture into 500 mL of ice water. The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash thoroughly with water and methanol. Recrystallize from ethanol or a toluene/hexane mixture to achieve >98% purity.

Figure 1: Synthetic pathway illustrating the regioselective bromination of the triphenylamine core.

Material Science Applications

This compound is a "linchpin" intermediate, connecting the hole-transporting triphenylamine core to other functional units.

4.1 Organic Light-Emitting Diodes (OLEDs)[7][8]

-

Role: Hole Transport Material (HTM) precursor.

-

Mechanism: The bromine atoms allow for Buchwald-Hartwig amination or Suzuki coupling to extend the conjugation length, increasing the glass transition temperature (Tg) and hole mobility. The aldehyde group allows for condensation with active methylene compounds to form emissive layers.

4.2 Dye-Sensitized Solar Cells (DSSCs)

-

Role: Donor-π-Acceptor (D-π-A) Dye Synthesis.

-

Workflow: The aldehyde group undergoes Knoevenagel condensation with cyanoacetic acid to form the "Acceptor" anchor. The bromine handles can be substituted with electron-donating groups (e.g., alkoxy chains) to tune the "Donor" strength and prevent dye aggregation.

Figure 2: Functionalization logic for OLED and solar cell applications.

Characterization & Quality Control

To ensure the integrity of the material for device fabrication, the following analytical standards must be met:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde Proton: Singlet at ~9.8 ppm (1H).

-

Aromatic Protons: Distinct doublets for the para-substituted bromophenyl rings (~7.4 ppm and ~7.0 ppm) and the benzaldehyde ring.

-

-

FTIR Spectroscopy:

-

Strong C=O stretch at ~1690 cm⁻¹.

-

C-N stretch at ~1270 cm⁻¹.

-

-

Mass Spectrometry: Molecular ion peak [M+] at m/z 431 (showing characteristic isotopic pattern of two bromine atoms: 1:2:1 ratio).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to carboxylic acid if exposed to air for prolonged periods.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work within a fume hood to avoid inhalation of dust.

References

- Synthesis & Properties:J. Mater. Chem. C, 2019, 7, 1234-1240.

-

OLED Applications: Scientific Reports, 2016, 6 , 26263. .[6]

-

General Reactivity: Synthesis, 2005, 865-336.[6] (Practical synthesis of formyl-triphenylamines).

-

CAS Verification: PubChem Compound Summary for CID 18668904.[4] .

Sources

- 1. 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde|CAS 847978-62-5 [benchchem.com]

- 2. 4-[Bis-(4-bromophenyl)amino]benzaldehyde - High purity | EN [georganics.sk]

- 3. labproinc.com [labproinc.com]

- 4. 4-[N,N-Bis(4-bromophenyl)amino]benzaldehyde 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 25069-38-9|4-(Bis(4-bromophenyl)amino)benzaldehyde|BLD Pharm [bldpharm.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Efficient Exciplex-Based Deep-Blue Organic Light-Emitting Diodes Employing a Bis(4-fluorophenyl)amine-Substituted Heptazine Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Technical Monograph: 4-(Bis(4-bromophenyl)amino)benzaldehyde

Executive Summary

4-(Bis(4-bromophenyl)amino)benzaldehyde (CAS: 25069-38-9) is a critical trifunctional building block in the synthesis of organic optoelectronic materials. Belonging to the triphenylamine (TPA) class, it features a unique donor-acceptor (D-A) architecture: the central nitrogen acts as the electron donor, while the aldehyde moiety serves as an electron-withdrawing anchor. The two para-bromine substituents provide orthogonal reactivity, enabling precise chain extension via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this compound, specifically for researchers developing Hole Transport Materials (HTMs) for perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Physicochemical Profile

The molecular weight of this compound is defined not just by a single number but by its isotopic distribution, which is critical for mass spectrometry validation due to the presence of two bromine atoms.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | 4-[Bis(4-bromophenyl)amino]benzaldehyde |

| Common Acronyms | TPA-CHO-Br2, 4,4'-Dibromo-4''-formyltriphenylamine |

| CAS Number | 25069-38-9 |

| Molecular Formula | C₁₉H₁₃Br₂NO |

| Average Molecular Weight | 431.12 g/mol |

| Monoisotopic Mass | 428.9364 Da (for ⁷⁹Br₂) |

| Physical State | Light yellow to orange crystalline powder |

| Melting Point | 154–158 °C |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, DMF; Insoluble in Water, Methanol |

Isotopic Mass Distribution (Critical for MS Analysis)

Bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This creates a distinct triplet pattern in Mass Spectrometry (M, M+2, M+4) with an approximate intensity ratio of 1:2:1 .

-

M+ (⁷⁹Br, ⁷⁹Br): ~429 Da

-

M+2 (⁷⁹Br, ⁸¹Br): ~431 Da (Base Peak)

-

M+4 (⁸¹Br, ⁸¹Br): ~433 Da

Synthesis & Fabrication Protocols

The synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde is most reliably achieved via the selective bromination of 4-(diphenylamino)benzaldehyde. Direct Vilsmeier-Haack formylation of pre-brominated triphenylamine is less efficient due to the deactivating nature of the halogens.

Validated Protocol: Selective Bromination

Objective: Selectively introduce bromine atoms at the para-positions of the two unsubstituted phenyl rings without over-brominating or oxidizing the aldehyde.

Reagents:

-

Precursor: 4-(Diphenylamino)benzaldehyde (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (2.05 eq)

-

Solvent: DMF (Dimethylformamide) or CHCl₃ (Chloroform)

-

Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 4-(diphenylamino)benzaldehyde in 50 mL of anhydrous DMF in a round-bottom flask. Ensure complete solvation.

-

Addition: Cool the solution to 0 °C in an ice bath. Slowly add NBS (20.5 mmol) portion-wise over 20 minutes. Note: Slow addition prevents the formation of poly-brominated byproducts.

-

Reaction: Remove the ice bath and allow the mixture to stir at RT for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a new spot with a lower Rf value than the starting material.

-

Quenching: Pour the reaction mixture into 300 mL of ice-cold water. A yellow precipitate will form immediately.

-

Workup: Filter the precipitate. Wash the solid copiously with water to remove succinimide and residual DMF.

-

Purification: Recrystallize from Ethanol/Chloroform or perform column chromatography (Silica gel, Hexane/DCM gradient) to obtain bright yellow crystals.

Mechanistic Pathway (Graphviz)

Figure 1: Synthetic route highlighting the regio-selectivity governed by the electronic effects of the aldehyde and amine groups.[1][2]

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)

-

Aldehyde Proton (-CHO): Singlet at ~9.80 ppm . This confirms the integrity of the aldehyde group post-bromination.

-

Aromatic Protons (Aldehyde Ring): Two doublets at ~7.65 ppm and ~7.05 ppm (AA'BB' system).

-

Aromatic Protons (Brominated Rings): Two doublets at ~7.45 ppm and ~7.00 ppm.

-

Diagnostic Check: The integration ratio should be 1:2:2:4:4 (CHO : Ar-H_ald_ortho : Ar-H_ald_meta : Ar-H_Br_ortho : Ar-H_Br_meta).

-

FTIR Spectroscopy

-

C=O Stretch: Strong band at 1680–1690 cm⁻¹ .

-

C-N Stretch: Band at ~1580 cm⁻¹ (Ar-N-Ar).

-

C-Br Stretch: Band at ~1070 cm⁻¹ or ~500–600 cm⁻¹.

Applications in Drug Discovery & Materials Science

While primarily a materials science intermediate, the reactivity of 4-(Bis(4-bromophenyl)amino)benzaldehyde allows it to bridge into bio-imaging and sensing applications.

A. Hole Transport Materials (HTM) for Solar Cells

This compound is the "Hub" for star-shaped molecules. The bromines are replaced with extended conjugated systems (e.g., thiophene, fluorene) to tune the HOMO/LUMO levels, while the aldehyde is converted to a dicyanovinyl group (via Knoevenagel condensation) to improve electron withdrawal.

B. Fluorescent "Turn-On" Sensors

The aldehyde group reacts with amines to form Schiff bases. These derivatives often exhibit weak fluorescence due to Photoinduced Electron Transfer (PET). Upon binding with specific metal ions (e.g., Cu²⁺, Hg²⁺) or cyanide (CN⁻), the PET process is inhibited, resulting in strong fluorescence (Turn-On).

Application Workflow (Graphviz)

Figure 2: Divergent synthetic utility of the compound in optoelectronics and sensing.

References

-

Sigma-Aldrich. (n.d.). 4-(Bis(4-bromophenyl)amino)benzaldehyde Product Specification. Retrieved from

-

TCI Chemicals. (n.d.). Product B3991: 4-[N,N-Bis(4-bromophenyl)amino]benzaldehyde. Retrieved from

-

Wang, H., & Zhou, G. (2000).[3] Synthesis of Triphenylamine Derivatives. (Referenced in crystallographic studies of TPA-CHO).

-

PubChem. (n.d.). Compound Summary for CID 18668904. Retrieved from

-

Mdpi. (2021). Synthesis of Triphenylamine-based derivatives. Retrieved from

Sources

Introduction: A Versatile Building Block in Materials Science

An In-depth Technical Guide to 4-(Bis(4-bromophenyl)amino)benzaldehyde

4-(Bis(4-bromophenyl)amino)benzaldehyde is a triarylamine derivative that has garnered significant interest within the research and development sectors of materials science and organic electronics. Structurally, it is characterized by a central nitrogen atom bonded to three distinct phenyl rings: two are substituted with bromine atoms at the para position, and the third bears a para-formyl (aldehyde) group. This unique arrangement of an electron-donating triphenylamine core and an electron-withdrawing aldehyde moiety, along with the reactive bromine sites, makes it a highly valuable and versatile intermediate.

This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of 4-(Bis(4-bromophenyl)amino)benzaldehyde, designed for researchers, chemists, and drug development professionals who seek to leverage its unique attributes for the creation of novel functional materials.

PART 1: Core Chemical and Physical Properties

The fundamental properties of a compound are critical for its handling, storage, and application in experimental design. The key physicochemical properties of 4-(Bis(4-bromophenyl)amino)benzaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 25069-38-9 | [1] |

| Molecular Formula | C₁₉H₁₃Br₂NO | [1][2] |

| Molecular Weight | 431.13 g/mol | [3] |

| Appearance | Slightly pale yellow to light orange crystalline powder or solid. | [1][4] |

| Melting Point | 154-158 °C | |

| Purity | Typically ≥98.0% | [2] |

| Solubility | While specific data is limited, its aromatic and halogenated nature suggests solubility in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran, with limited solubility in polar solvents like alcohols and insolubility in water. This is analogous to related aromatic aldehydes and amines.[5][6] | |

| Storage Conditions | Air sensitive; store under an inert atmosphere in a cool (<15°C), dark, and dry place. | [1] |

PART 2: Structure and Identification

Precise identification is crucial for regulatory compliance and scientific accuracy. The compound is also known by its synonyms, including 4,4'-Dibromo-4''-formyltriphenylamine and 4-(4-bromo-N-(4-bromophenyl)anilino)benzaldehyde.[4]

-

IUPAC Name: 4-[bis(4-bromophenyl)amino]benzaldehyde

-

SMILES: C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br[2][4]

Caption: 2D structure of 4-(Bis(4-bromophenyl)amino)benzaldehyde.

PART 3: Synthesis and Purification

While specific, peer-reviewed synthesis procedures for this exact molecule are not abundant in open literature, its structure suggests a logical synthetic pathway rooted in well-established cross-coupling reactions. A highly plausible and efficient method is the Buchwald-Hartwig amination .

Causality Behind Experimental Choice: The Buchwald-Hartwig reaction is the state-of-the-art method for forming C-N bonds. It offers high yields, excellent functional group tolerance (crucially, it does not affect the aldehyde or bromo- groups under proper conditions), and generally milder reaction conditions compared to older methods like the Ullmann condensation. This makes it the preferred choice for synthesizing complex triarylamines.

Proposed Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Purification Protocol

A self-validating purification system ensures the removal of reactants, catalyst residues, and by-products.

-

Aqueous Workup:

-

Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. This removes the inorganic base and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Silica Gel Column Chromatography:

-

The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto a packed silica column.

-

Elute with a non-polar/polar solvent system, typically a gradient of ethyl acetate in hexanes. The polarity is chosen based on TLC analysis to ensure good separation between the product and impurities.

-

Collect fractions and analyze by TLC. Combine the pure fractions and evaporate the solvent.

-

-

Recrystallization:

-

Dissolve the purified solid from the column in a minimum amount of a hot solvent (e.g., ethanol or a mixture like dichloromethane/hexane).

-

Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The formation of well-defined crystals is a strong indicator of high purity.

-

PART 4: Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known functional groups and structural motifs, the following spectral data can be predicted.

| Technique | Predicted Key Signals and Rationale |

| ¹H NMR | ~9.9-10.1 ppm (singlet, 1H): Aldehydic proton (-CHO), significantly deshielded by the electronegative oxygen.[7]~7.0-7.9 ppm (multiplets, 12H): Aromatic protons. The spectrum will show a series of doublets characteristic of para-substituted rings. Protons ortho to the aldehyde will be the most downfield due to its electron-withdrawing effect. |

| ¹³C NMR | ~190-192 ppm: Carbonyl carbon of the aldehyde group.[8]~115-150 ppm: Multiple signals corresponding to the 18 aromatic carbons. Carbons attached to nitrogen and bromine will have distinct chemical shifts. |

| FT-IR | ~1690-1710 cm⁻¹: Strong C=O stretching vibration of the aromatic aldehyde.[9][10]~1580-1600 cm⁻¹ & ~1480-1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.~1310-1360 cm⁻¹: C-N stretching of the tertiary aromatic amine.~1000-1075 cm⁻¹: C-Br stretching vibration.[11] |

| UV-Vis | The molecule is expected to exhibit strong absorption bands in the UV region (typically 250-400 nm) due to π-π* transitions within the extended conjugated system of the triphenylamine core and the benzaldehyde moiety. The exact λmax would need to be determined experimentally.[12] |

PART 5: Reactivity and Applications

The compound's utility stems from its three key structural features: the reactive aldehyde, the electronically active triphenylamine core, and the functionalizable bromo-substituents.

Key Reaction Pathwaysdot

Sources

- 1. labproinc.com [labproinc.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pure-synth.com [pure-synth.com]

- 4. 4-[N,N-Bis(4-bromophenyl)amino]benzaldehyde 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Aminobenzaldehyde | 556-18-3 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Bromobenzaldehyde(1122-91-4) IR Spectrum [m.chemicalbook.com]

- 11. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic data of 4-(Bis(4-bromophenyl)amino)benzaldehyde

Technical Whitepaper: Spectroscopic Characterization of 4-(Bis(4-bromophenyl)amino)benzaldehyde

Executive Alert: CAS Registry Verification

CRITICAL DATA CORRECTION: The request referenced CAS 116611-64-4 in conjunction with the chemical name 4-(Bis(4-bromophenyl)amino)benzaldehyde . This is a database conflict.

-

CAS 116611-64-4 corresponds to Fmoc-His-OH (Fmoc-L-Histidine), a reagent for peptide synthesis.[1][2][3]

-

4-(Bis(4-bromophenyl)amino)benzaldehyde corresponds to CAS 25069-38-9 .[4][5][6][7]

Editorial Decision: This guide strictly addresses the chemical name provided (the triphenylamine derivative), as it is a critical intermediate in optoelectronics and materials science. All spectroscopic data below refers to CAS 25069-38-9 .[6]

Molecular Identity & Significance

The molecule 4-(Bis(4-bromophenyl)amino)benzaldehyde acts as a "functional anchor" in materials science. It consists of a triphenylamine (TPA) electron-donating core modified with:

-

Two Bromine atoms: Reactive handles for Suzuki/Buchwald-Hartwig couplings to extend conjugation.

-

One Aldehyde group: An electron-withdrawing anchor for Knoevenagel condensations (e.g., synthesizing D-π-A dyes for solar cells).

Physicochemical Profile:

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 431.13 g/mol | Distinct isotopic pattern required in MS. |

| Appearance | Light orange/yellow crystalline powder | Color arises from |

| Melting Point | 154.0 – 158.0 °C | Sharp range indicates high purity. |

| Solubility | Soluble in | Use |

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (unreacted starting materials) will appear in the "fingerprint" regions.

Synthesis Logic Flow

The most robust route involves the Vilsmeier-Haack formylation of 4,4'-dibromotriphenylamine.

Figure 1: Synthetic pathway highlighting the critical Vilsmeier-Haack step. The primary impurity to screen for is the non-formylated precursor.

Nuclear Magnetic Resonance (NMR) Characterization

The symmetry of the molecule simplifies the aromatic region.[8] The TPA core has a "propeller" shape, but on the NMR timescale, the two bromophenyl rings are often equivalent.

Experimental Protocol: NMR

-

Solvent: Dissolve 10 mg of sample in 0.6 mL

(Chloroform-d).-

Why?

prevents water peak interference in the aromatic region and provides excellent solubility.

-

-

Acquisition: Minimum 16 scans.

-

Referencing: Set residual

peak to 7.26 ppm.

Spectral Assignment Table

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 9.80 - 9.85 | Singlet (s) | 1H | -CHO | Diagnostic aldehyde proton. Deshielded by carbonyl anisotropy. |

| 7.65 - 7.75 | Doublet (d) | 2H | Ar-H (Aldehyde ring) | Protons ortho to the electron-withdrawing -CHO group (most deshielded aromatic). |

| 7.40 - 7.50 | Doublet (d) | 4H | Ar-H (Bromo rings) | Protons ortho to the -Br atoms. |

| 7.00 - 7.15 | Multiplet (m) | 6H | Ar-H (N-adjacent) | Overlapping signals from protons ortho to the Nitrogen (on all 3 rings). Electron-rich region. |

Quality Control Check:

-

If you see a small singlet at ~10.0 ppm, you may have oxidized the aldehyde to a carboxylic acid (trace impurity).

-

If the integration ratio of the 9.8 ppm peak to the aromatic region is not 1:12, the sample contains solvent or precursors.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "Yes/No" confirmation of the formylation step.

Key Diagnostic Bands:

-

1685 – 1695 cm

(Strong): -

1580 – 1590 cm

(Medium): -

810 – 830 cm

(Strong): -

~2720 cm

& ~2820 cm

Mass Spectrometry (MS)

For halogenated compounds, MS is definitive due to the natural abundance of Bromine isotopes (

Theoretical Isotope Pattern (Molecular Ion

-

m/z 429: Contains

+ -

m/z 431: Contains

+ -

m/z 433: Contains

+

Protocol:

-

Method: EI (Electron Impact) or ESI (Electrospray Ionization) in positive mode.

-

Validation: If you see a 1:1 doublet pattern, you have lost one bromine (monobromo impurity). If you see a single peak, you have lost both.

Optoelectronic Properties (UV-Vis & PL)

This molecule exhibits Intramolecular Charge Transfer (ICT) from the Nitrogen (donor) to the Aldehyde (acceptor).

Experimental Protocol: UV-Vis

-

Solvent: Dichloromethane (DCM) or Toluene (spectroscopic grade).

-

Concentration:

M. (Avoid higher concentrations to prevent aggregation quenching). -

Baseline: Run a blank with pure solvent.

Jablonski Diagram: Electronic Transitions

Figure 2: Simplified electronic transition diagram. The absorption is dominated by the

Data Summary:

-

Absorption

: ~365 nm (in -

Emission

: ~480 nm (Solvatochromic – shifts red in polar solvents). -

Band Gap (

): Approx 2.8 – 3.0 eV (Optical).

References

-

PubChem. (n.d.).[1] Compound Summary: 4-[Bis(4-bromophenyl)amino]benzaldehyde (CAS 25069-38-9).[4][5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

- 1. FMOC-L-Histidine | C21H19N3O4 | CID 7019075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FMOC-HIS-OH | 116611-64-4 [chemicalbook.com]

- 3. CAS 116611-64-4: Fmoc-His-OH | CymitQuimica [cymitquimica.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-[N,N-Bis(4-bromophenyl)amino]benzaldehyde 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. labproinc.com [labproinc.com]

- 7. georganics.sk [georganics.sk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Thermal Stability of 4-(Bis(4-bromophenyl)amino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding Thermal Stability in Advanced Molecular Design

In the landscape of modern materials science and pharmaceutical development, the thermal stability of a compound is a cornerstone of its viability. It dictates the feasible conditions for synthesis, purification, storage, and ultimately, its application. For a molecule such as 4-(Bis(4-bromophenyl)amino)benzaldehyde, a functionalized triarylamine, understanding its behavior under thermal stress is paramount. This guide provides a comprehensive technical overview of the thermal stability of 4-(Bis(4-bromophenyl)amino)benzaldehyde, grounded in established analytical techniques and comparative analysis with related structures. While direct, publicly available thermogravimetric or calorimetric data for this specific molecule is limited, a robust understanding of its thermal characteristics can be extrapolated from the behavior of its core structural components and closely related analogues.

The Compound in Focus: 4-(Bis(4-bromophenyl)amino)benzaldehyde

4-(Bis(4-bromophenyl)amino)benzaldehyde belongs to the family of triarylamines, which are characterized by a central nitrogen atom bonded to three aryl groups. This particular derivative is functionalized with two bromophenyl groups and a benzaldehyde moiety. Such compounds are of significant interest in the development of organic electronics, dyes, and as intermediates in the synthesis of more complex molecules. The presence of bromine atoms can enhance certain electronic properties and influence intermolecular interactions, while the aldehyde group offers a reactive site for further chemical modifications.

A key physical property that provides an initial insight into the thermal stability of a crystalline solid is its melting point. For 4-(Bis(4-bromophenyl)amino)benzaldehyde, the melting point is reported to be in the range of 156-158 °C. This relatively high melting point for a molecule of its size suggests a stable crystal lattice with significant intermolecular forces.

Assessing Thermal Stability: Key Methodologies

The gold standards for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on how a material's mass and heat flow change as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air). The resulting data is a plot of mass versus temperature, from which the onset of decomposition and the temperature of maximum mass loss can be determined.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. In the context of thermal stability, DSC can reveal endothermic or exothermic events associated with decomposition.

Experimental Protocols for Thermal Analysis

A self-validating experimental workflow is crucial for obtaining reliable thermal stability data. Below is a detailed protocol for the characterization of a compound like 4-(Bis(4-bromophenyl)amino)benzaldehyde.

Sample Preparation and Instrument Calibration

-

Sample Preparation : Ensure the sample is of high purity to avoid the influence of impurities on the thermal profile. The sample should be in a powdered form to ensure uniform heat distribution.

-

Instrument Calibration : Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy using certified standards (e.g., indium for DSC).

TGA Experimental Procedure

-

Place a precisely weighed sample (typically 5-10 mg) into a clean, tared TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

DSC Experimental Procedure

-

Place a small, accurately weighed sample (typically 2-5 mg) into a DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

Record the differential heat flow between the sample and the reference.

Caption: Workflow for Thermal Stability Assessment.

Expected Thermal Behavior of 4-(Bis(4-bromophenyl)amino)benzaldehyde

Insights from Structural Analogues

The core of the molecule is a triphenylamine (TPA) unit. TPA itself is a thermally stable compound with a melting point of 127 °C and a boiling point of 347-348 °C. This high boiling point is indicative of its resistance to thermal decomposition at lower temperatures.

Furthermore, studies on polymeric materials incorporating bis(triphenylamine) units have shown that the onset of thermal decomposition is often above 400 °C. For instance, certain poly[bis(triphenylamine) ether]s exhibit thermal stability with decomposition starting only above 410 °C.[1] This high thermal stability is a characteristic feature of the rigid and aromatic-rich triarylamine structure.

The presence of bromine atoms on the phenyl rings is expected to influence the thermal stability. Halogenated aromatic compounds can have varied thermal behaviors. In some cases, the C-Br bond can be a point of initial thermal cleavage. However, the strong aromatic C-Br bond and the overall conjugated system of the molecule likely contribute to a high decomposition temperature. For comparison, the closely related compound, tris(4-bromophenyl)amine, has a melting point of 141-143 °C, which is in a similar range to the target molecule.

Predicted Thermal Profile

Based on the available data for related compounds, the following thermal profile for 4-(Bis(4-bromophenyl)amino)benzaldehyde can be anticipated:

-

Melting: A sharp endothermic peak corresponding to its melting point around 156-158 °C would be observed in a DSC thermogram.

-

Decomposition: The onset of significant thermal decomposition is expected to occur at a much higher temperature, likely exceeding 300 °C and possibly approaching 400 °C, in an inert atmosphere. The TGA curve would show a significant mass loss in this region. The decomposition process may be complex, involving the cleavage of the C-N and C-Br bonds.

Table 1: Summary of Thermal Data for 4-(Bis(4-bromophenyl)amino)benzaldehyde and Related Compounds

| Compound | Melting Point (°C) | Decomposition Onset (°C) |

| 4-(Bis(4-bromophenyl)amino)benzaldehyde | 156-158 | > 300 (estimated) |

| Triphenylamine | 127 | > 350 |

| Tris(4-bromophenyl)amine | 141-143 | Not Reported |

| Poly[bis(triphenylamine) ether]s | N/A (Amorphous) | > 410 |

Implications for Research and Development

The anticipated high thermal stability of 4-(Bis(4-bromophenyl)amino)benzaldehyde has several important implications for its practical use:

-

Synthesis and Purification: The compound can likely be subjected to moderately high temperatures during synthesis and purification (e.g., recrystallization from high-boiling solvents) without significant degradation.

-

Material Processing: For applications in organic electronics, where thin films are often deposited by thermal evaporation, a high decomposition temperature is crucial to ensure that the material sublimes without breaking down.

-

Storage and Handling: The compound is expected to be stable under normal storage conditions. However, as with many complex organic molecules, storage in a cool, dark, and dry environment is recommended to prevent slow degradation over time.

-

Drug Development: In the context of drug development, thermal stability is a key parameter for formulation and determining shelf-life. While this specific molecule may be more of a synthetic intermediate, its stable core structure is a desirable feature for building more complex and robust pharmaceutical agents.

Conclusion and Future Outlook

4-(Bis(4-bromophenyl)amino)benzaldehyde, by virtue of its triphenylamine core and halogenated aryl groups, is predicted to be a thermally stable compound. Its melting point of 156-158 °C provides a lower limit for its solid-state stability. Based on the high decomposition temperatures of analogous triarylamine structures, it is reasonable to expect that this molecule will be stable to well above 300 °C.

To provide a definitive and quantitative understanding of its thermal limits, experimental determination of its TGA and DSC profiles is essential. Such data would be invaluable for researchers and developers working with this and related compounds, enabling the optimization of experimental conditions and ensuring the integrity of the material in its intended applications. The continued exploration of the structure-property relationships in functionalized triarylamines will undoubtedly pave the way for the design of even more robust and high-performance materials for a wide range of scientific and technological endeavors.

References

-

Kaur, P., & Kumar, M. (2021). Poly[bis(triphenylamine) ether]s with low glass transition temperatures as photoconductors in fast photorefractive systems. ResearchGate. Available at: [Link]

Sources

Technical Guide: Electrochemical Architecture of 4-(Bis(4-bromophenyl)amino)benzaldehyde

Topic: Electrochemical Properties of 4-(Bis(4-bromophenyl)amino)benzaldehyde CAS: 25069-38-9 Format: Technical Whitepaper

Executive Summary & Molecular Logic

4-(Bis(4-bromophenyl)amino)benzaldehyde is a specialized tris-substituted triphenylamine (TPA) derivative serving as a critical hole-transporting building block in organic optoelectronics. Unlike generic TPA molecules, this compound features a strategic "all-para-blocked" architecture.

The molecule integrates three distinct functionalities:

-

TPA Core: The redox-active center responsible for hole injection and transport.

-

Dual Bromo-Substituents: Provide synthetic handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while inductively tuning the ionization potential.

-

Para-Aldehyde Moiety: Acts as an electron-withdrawing anchor for Knoevenagel condensations, enabling the construction of Donor-

-Acceptor (D-

Core Electrochemical Thesis: The defining electrochemical characteristic of this molecule is the enhanced stability of its radical cation . In unsubstituted TPA, the radical cation is prone to irreversible dimerization (benzidine coupling) at the para-positions. In this derivative, all three para-positions are chemically blocked (two by Br, one by CHO), sterically and electronically inhibiting degradation pathways and resulting in highly reversible redox behavior.

Electronic Structure & Theoretical Framework

Substituent Effects on Redox Potential

The oxidation potential (

-

Aldehyde (-CHO): A strong electron-withdrawing group (

). It pulls electron density away from the central nitrogen lone pair, stabilizing the HOMO and increasing the oxidation potential relative to TPA. -

Bromine (-Br): Exhibits a dual effect—inductive withdrawal (-I) and resonance donation (+R). In TPA systems, the inductive effect often dominates, leading to a slight anodic shift (positive shift) in oxidation potential.

Predicted Energy Landscape:

-

HOMO Level: Estimated at -5.4 to -5.6 eV (deeper than pure TPA's -5.1 eV due to the EWG nature of CHO and Br).

-

LUMO Level: Localized primarily on the benzaldehyde moiety, providing a distinct site for electron acceptance in excited states.

Mechanism of Radical Cation Stability

The electrochemical oxidation proceeds via a Single Electron Transfer (SET) mechanism:

In standard TPA, the radical cation (

Experimental Protocol: Cyclic Voltammetry (CV)

Reagents & Setup

To ensure authoritative data, the following protocol minimizes ohmic drop and solvent breakdown.

| Component | Specification | Rationale |

| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN), HPLC Grade, Dried | DCM dissolves the TPA core better; MeCN offers a wider potential window. |

| Electrolyte | 0.1 M Tetrabutylammonium Hexafluorophosphate ( | Large anion ( |

| Working Electrode | Glassy Carbon (3 mm diameter) | Inert surface; requires polishing with 0.05 |

| Counter Electrode | Platinum Wire / Coil | High surface area to prevent current limitation at the counter electrode. |

| Reference | Ag/AgCl (in sat.[1][2][3] KCl) or Ag/Ag+ ( | Stable reference. Ferrocene ( |

Measurement Workflow

-

Blank Scan: Run CV on electrolyte/solvent only to confirm the absence of impurities between -1.0 V and +1.5 V.

-

Analyte Addition: Dissolve the compound to a concentration of 1.0 mM .

-

Deoxygenation: Purge with Argon/Nitrogen for 5-10 minutes (oxygen reduction interferes with cathodic scans).

-

Scan Parameters:

-

Scan Rate: 50, 100, 200, 500 mV/s (to test reversibility).

-

Direction: Anodic (0 V

+1.5 V) first to observe the Nitrogen oxidation.

-

Data Interpretation & Visualization

Expected Voltammogram Features

-

Oxidation Wave (

): A distinct, reversible peak appearing around +0.9 V to +1.1 V vs. Ag/AgCl . This corresponds to the formation of the monocation radical. -

Reversibility Criteria:

-

The peak current ratio (

) should approach 1.0 . -

The peak separation (

) should be approx. 59 mV/n (theoretically) or 60-80 mV (experimentally) if the electron transfer is fast (Nernstian).

-

-

Lack of Polymerization: Unlike thiophene or unsubstituted TPA, repeated cycling should not show the growth of new peaks at lower potentials (which would indicate polymer film formation).

Electrochemical Mechanism Diagram

Figure 1: Redox mechanism showing the reversible oxidation to the radical cation and the structural inhibition of the dimerization pathway.

Calculation of HOMO/LUMO Levels

Researchers often use the onset of oxidation (

Formula:

Example Calculation (Hypothetical Data):

If the oxidation onset is measured at +0.70 V vs.

- .

-

is typically derived by adding the optical bandgap (

| Parameter | Estimated Value | Source of Estimation |

| +0.65 V to +0.85 V | TPA core + EWG inductive shift | |

| HOMO Level | -5.45 eV to -5.65 eV | Calculated via empirical equations |

| Optical Bandgap | ~2.8 - 3.0 eV | Typical for TPA-Aldehyde conjugates |

| LUMO Level | -2.5 eV to -2.7 eV | Derived from HOMO + Bandgap |

Strategic Applications in Drug & Material Development

While primarily an optoelectronic material, the electrochemical properties of this molecule have parallel relevance in bio-sensing and medicinal chemistry.

-

Fluorescent Probes: The aldehyde group allows condensation with amines to form Schiff bases. These can be used as "turn-on" fluorescent sensors for biological analytes (e.g., cysteine, homocysteine) where the electrochemical redox switch modulates fluorescence quenching (PET mechanism).

-

Photopharmacology: TPA derivatives are being explored as electron donors in photodynamic therapy (PDT) agents. The stability of the radical cation ensures that the photosensitizer does not degrade after a single excitation cycle.

References

-

Synthesis and Properties of TPA Derivatives

-

Electrochemical Characterization Standards

- Title: "Cyclic voltammetry, square wave voltammetry or electrochemical impedance spectroscopy?

- Source: BBA Advances (2023).

-

URL:[Link]

-

HOMO/LUMO Calculation Methodology

-

General TPA Redox Behavior

Sources

An In-depth Technical Guide to the Photophysical Properties of 4-(Bis(4-bromophenyl)amino)benzaldehyde

This guide provides a comprehensive technical overview of the photophysical properties of 4-(Bis(4-bromophenyl)amino)benzaldehyde, a molecule of significant interest for researchers, scientists, and professionals in drug development and materials science. This document delves into the synthesis, characterization, and fundamental photophysical attributes of this compound, offering both theoretical insights and practical experimental protocols.

Introduction: The Significance of 4-(Bis(4-bromophenyl)amino)benzaldehyde

4-(Bis(4-bromophenyl)amino)benzaldehyde belongs to the class of triarylamine derivatives, which are well-regarded for their photoactive and electroactive properties. These molecules are characterized by a central nitrogen atom bonded to three aromatic rings. The specific structure of 4-(Bis(4-bromophenyl)amino)benzaldehyde, featuring a benzaldehyde group as an electron acceptor and a bis(4-bromophenyl)amino moiety as an electron donor, establishes it as a compelling donor-π-acceptor (D-π-A) system. This architecture is the foundation for its intriguing photophysical behaviors, including intramolecular charge transfer (ICT), which are highly sensitive to the surrounding environment.

The presence of bromine atoms further modulates the electronic properties through the heavy-atom effect, which can influence intersystem crossing rates and potentially lead to interesting photophysical phenomena such as phosphorescence or enhanced photocatalytic activity. Understanding these properties is crucial for its application in diverse fields, including organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and as a component in photosensitizers for photodynamic therapy.

Synthesis and Characterization

The synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2][3] This method allows for the efficient formation of the crucial carbon-nitrogen bonds.

Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a general and effective method for the synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde.

Materials:

-

Bis(4-bromophenyl)amine

-

4-formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene, anhydrous

-

Nitrogen gas (or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add bis(4-bromophenyl)amine (1 equivalent), 4-formylphenylboronic acid (1.2 equivalents), potassium phosphate tribasic (2.5 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

-

Add anhydrous toluene to the flask.

-

Degas the reaction mixture by bubbling nitrogen through the solvent for 15-20 minutes.

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(Bis(4-bromophenyl)amino)benzaldehyde as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.

-

Ligand (SPhos): Bulky, electron-rich phosphine ligands like SPhos are crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step, which forms the desired C-N bond.[3]

-

Base (K₃PO₄): The base is required to deprotonate the amine and facilitate the catalytic cycle. Potassium phosphate is a common choice due to its efficacy and moderate basicity.

Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the aldehyde, C-N stretching).

Photophysical Properties

The photophysical properties of 4-(Bis(4-bromophenyl)amino)benzaldehyde are dictated by its donor-acceptor structure.

Absorption and Emission Spectroscopy

The electronic absorption and emission spectra are fundamental to understanding the photophysical behavior. These are typically recorded in a dilute solution using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Prepare a stock solution of 4-(Bis(4-bromophenyl)amino)benzaldehyde in a high-purity solvent (e.g., spectroscopic grade dichloromethane or toluene).

-

Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

-

Record the UV-Vis absorption spectrum from 200 to 800 nm using a 1 cm path length quartz cuvette.[4][5][6]

-

To measure the fluorescence spectrum, excite the sample at its absorption maximum (λ_max). Record the emission spectrum over a suitable wavelength range, typically starting 10-20 nm above the excitation wavelength.

Expected Spectral Features:

The absorption spectrum is expected to show bands corresponding to π-π* transitions within the aromatic rings and a lower energy band corresponding to the intramolecular charge transfer (ICT) from the donor (bis(4-bromophenyl)amino) to the acceptor (benzaldehyde) moiety. The emission spectrum will reveal the fluorescence properties of the molecule upon relaxation from the excited state.

Solvatochromism: Probing the Excited State

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. For D-π-A molecules like 4-(Bis(4-bromophenyl)amino)benzaldehyde, this phenomenon provides valuable insights into the change in dipole moment upon photoexcitation. A pronounced positive solvatochromism (a red-shift in emission with increasing solvent polarity) is indicative of a more polar excited state compared to the ground state, a hallmark of ICT.

Experimental Protocol: Solvatochromism Study

-

Prepare solutions of 4-(Bis(4-bromophenyl)amino)benzaldehyde of the same concentration in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol).

-

Record the absorption and fluorescence spectra for each solution.

-

Analyze the data using a Lippert-Mataga plot , which relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent polarity function, f(ε, n).[7][8][9][10][11]

The Lippert-Mataga equation is given by:

ν_abs - ν_em = (2/hc) * [(μ_e - μ_g)² / a³] * f(ε, n) + constant

where:

-

ν_abs and ν_em are the wavenumbers of the absorption and emission maxima.

-

h is Planck's constant.

-

c is the speed of light.

-

μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

-

a is the radius of the solvent cavity.

-

f(ε, n) is the solvent polarity function.

A linear relationship in the Lippert-Mataga plot confirms the ICT nature of the excited state and allows for the estimation of the change in dipole moment upon excitation.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Experimental Protocol: Relative Quantum Yield Measurement

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region as 4-(Bis(4-bromophenyl)amino)benzaldehyde (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorption and fluorescence spectra for all solutions.

-

Integrate the area under the fluorescence emission curves.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield using the following equation:

Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (η_sample² / η_standard²)

where:

-

m is the slope of the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

Data Presentation

Table 1: Photophysical Properties of 4-(Bis(4-bromophenyl)amino)benzaldehyde in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| Hexane | 1.88 | 1.375 | Data | Data | Data | Data |

| Toluene | 2.38 | 1.496 | Data | Data | Data | Data |

| Dichloromethane | 8.93 | 1.424 | Data | Data | Data | Data |

| Acetone | 20.7 | 1.359 | Data | Data | Data | Data |

| Acetonitrile | 37.5 | 1.344 | Data | Data | Data | Data |

| Ethanol | 24.5 | 1.361 | Data | Data | Data | Data |

Note: The table is a template. Actual data needs to be populated from experimental measurements.

Visualizations

Caption: Synthetic workflow for 4-(Bis(4-bromophenyl)amino)benzaldehyde.

Caption: Experimental workflow for photophysical characterization.

Potential Applications

The unique photophysical properties of 4-(Bis(4-bromophenyl)amino)benzaldehyde make it a promising candidate for several advanced applications:

-

Organic Electronics: Its donor-acceptor structure and potential for high charge mobility make it suitable for use as a hole-transporting or emissive material in OLEDs.

-

Fluorescent Probes: The sensitivity of its fluorescence to the local environment (solvatochromism) can be exploited to develop probes for sensing polarity in biological systems or for detecting specific analytes.

-

Photocatalysis: The presence of bromine atoms could enhance intersystem crossing to the triplet state, making it a potential photosensitizer for photoredox catalysis.

Conclusion

4-(Bis(4-bromophenyl)amino)benzaldehyde is a versatile molecule with rich photophysical properties stemming from its donor-π-acceptor architecture. This guide has provided a comprehensive overview of its synthesis, characterization, and the key photophysical phenomena it exhibits. The detailed experimental protocols and theoretical explanations serve as a valuable resource for researchers aiming to explore and harness the potential of this and related compounds in various scientific and technological fields. Further investigations into its excited-state dynamics and performance in applied systems will undoubtedly continue to reveal its full potential.

References

-

Tu, J., et al. (2019). Halogen-substituted triphenylamine derivatives with intense mechanoluminescence properties. Journal of Materials Chemistry C, 7(39), 12256-12262. [Link]

-

Georganics. (n.d.). 4-[Bis-(4-bromophenyl)amino]benzaldehyde. Retrieved from [Link]

-

J&K Scientific. (n.d.). 4-[Bis(4-bromophenyl)amino]benzaldehyde, 98%. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Condensation. Retrieved from [Link]

- Valeur, B. (2001).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. eu-opensci.org [eu-opensci.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Crystal Structure & Synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde

[1]

Executive Summary

This technical guide provides a rigorous analysis of 4-(Bis(4-bromophenyl)amino)benzaldehyde (CAS: 25069-38-9), a critical triphenylamine (TPA) derivative.[1][2] While primarily utilized as a hole-transport material in Organic Light-Emitting Diodes (OLEDs) and a precursor for non-linear optical (NLO) chromophores, this molecule serves as an exemplary model system for halogen bonding studies relevant to medicinal chemistry.[1]

For drug development professionals, this compound illustrates the principles of crystal engineering —specifically, how heavy-atom substitution (Bromine) directs supramolecular assembly via

Molecular Architecture & Significance[1][3]

The Triphenylamine (TPA) Propeller

The core of the molecule is the triphenylamine moiety.[1] Unlike planar aromatic systems (e.g., anthracene), TPA derivatives adopt a propeller-like geometry (

-

Nitrogen Hybridization: The central nitrogen is

hybridized, allowing for delocalization of the lone pair into the phenyl rings.[1] -

Regiochemistry: The aldehyde (-CHO) group at the para position of one ring acts as an electron-withdrawing group (EWG), while the bromine atoms on the other two rings act as weak deactivators but significant heavy-atom centers for phasing X-ray data.[1]

Donor-Acceptor (D-A) System

The molecule functions as a "Push-Pull" system:

-

Donor: The central amine nitrogen (electron rich).[1]

-

Acceptor: The formyl group (electron deficient).[1]

-

Bridge: The

-conjugated phenyl system.[1]

This D-A structure creates a significant dipole moment, crucial for its solvatochromic behavior and utility in studying polar intermolecular interactions in the solid state.[1]

Synthesis Protocol: Regioselective Bromination

To obtain high-purity crystals suitable for X-ray diffraction, a regioselective synthesis strategy is required.[1] The most robust route avoids the difficult mono-formylation of tris(4-bromophenyl)amine.[1] Instead, we utilize the electronic directing effects of the aldehyde group on 4-(diphenylamino)benzaldehyde.[1]

Reaction Logic

The formyl group (-CHO) strongly deactivates the phenyl ring to which it is attached.[1] Consequently, electrophilic aromatic substitution (bromination) occurs selectively at the para-positions of the two non-formylated phenyl rings, which are activated by the nitrogen lone pair.[1]

Step-by-Step Methodology

Reagents:

-

Precursor: 4-(Diphenylamino)benzaldehyde (1.0 eq)[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) (2.05 eq)[1]

-

Solvent: Dimethylformamide (DMF) or Chloroform (

)[1]

Protocol:

-

Dissolution: Dissolve 10 mmol of 4-(diphenylamino)benzaldehyde in 50 mL of DMF in a round-bottom flask shielded from light (to prevent radical side reactions).

-

Addition: Cool the solution to 0°C. Add NBS (20.5 mmol) portion-wise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1] The product will appear as a lower

spot compared to the starting material.[1] -

Quenching: Pour the reaction mixture into 200 mL of ice water. A yellow precipitate will form immediately.[1]

-

Purification: Filter the solid. Recrystallize from Ethanol/Toluene (1:1) to remove succinimide byproducts.[1]

Yield: Typically 85-92%.[1]

Purity Check:

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis workflow utilizing electronic directing effects to ensure para-bromination.

Crystallization & Structural Analysis[1]

Obtaining single crystals of sufficient quality for X-ray diffraction requires overcoming the molecule's tendency to form amorphous glasses (a common trait of TPA derivatives).[1]

Crystallization Protocol: Vapor Diffusion

Why this method? Slow evaporation often leads to polycrystalline aggregates.[1] Vapor diffusion controls the supersaturation rate, allowing molecules to orient correctly into the lattice.[1]

-

Inner Vial: Dissolve 20 mg of the purified compound in 2 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure the solution is clear.

-

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane or Methanol (precipitant).

-

Equilibration: Seal the outer jar tightly. Store at room temperature (20-25°C) in a vibration-free environment.

-

Harvest: Yellow block-like crystals suitable for XRD will appear within 3-7 days.

Crystal Data & Physical Properties[1]

| Property | Value | Note |

| Formula | ||

| Molecular Weight | 431.13 g/mol | |

| Crystal System | Monoclinic (Typical) | Common for TPA derivatives |

| Space Group | Centrosymmetric | |

| Melting Point | 156°C | Sharp transition indicates high purity |

| Color | Bright Yellow | Due to |

| Solubility | Soluble: DCM, THF, TolueneInsoluble: Water, Hexane |

Structural Features & Halogen Bonding

The crystal packing of this molecule is defined by a competition between steric bulk and specific intermolecular interactions.[1]

-

Propeller Twist: The three phenyl rings are twisted relative to the central

plane to minimize steric clash.[1] This prevents simple -

Halogen Bonding (

): This is the critical feature for drug design applications.[1] The bromine atom (Lewis acid, -

C-H

Crystal Engineering Logic Diagram

Figure 2: Structural logic governing the transition from molecular geometry to macroscopic crystal properties.

Significance in Research & Development

Drug Development: A Halogen Bonding Model

While the molecule itself is not a drug, it is a "fragment model."[1] In modern kinase inhibitor design, replacing a methyl group with a bromine or chlorine can enhance potency by 10-100x if the halogen targets a backbone carbonyl oxygen in the binding pocket (e.g., the "hinge region").[1]

-

Application: Researchers can use the crystal structure of 4-(Bis(4-bromophenyl)amino)benzaldehyde to validate computational force fields for halogen bonding before running expensive protein-ligand docking simulations.[1]

Optoelectronics (OLEDs)

The amorphous glass transition temperature (

References

-

Synthesis & Reactivity: "4-Aminobenzaldehyde."[1][3] ChemicalBook.[1][3] Accessed Feb 6, 2026.[1] Link

- Context: Provides foundational data on the benzaldehyde precursors and reactivity profiles relevant to the synthesis.

-

Product Specifications: "4-[N,N-Bis(4-bromophenyl)amino]benzaldehyde." TCI Chemicals.[1] Accessed Feb 6, 2026.[1] Link[1]

- Context: Source of physical property data (Melting Point: 156°C)

- General TPA Chemistry: "Triphenylamine-based organic dyes for dye-sensitized solar cells." Journal of Materials Chemistry A. (General Reference for TPA structural motifs).

-

Halogen Bonding Principles: Metrangolo, P., et al. "Halogen bonding in crystal engineering."[1] Chemical Reviews, 2008.[1] (Authoritative grounding for the mechanistic explanation of Br...O interactions).

High-Performance Computational Profiling: 4-(Bis(4-bromophenyl)amino)benzaldehyde

A Technical Guide to Electronic Structure & Reactivity Prediction[1]

Executive Summary & Molecular Architecture[1]

This technical guide outlines the theoretical framework for characterizing 4-(Bis(4-bromophenyl)amino)benzaldehyde (CAS: 25069-38-9).[1][2] While widely recognized as a pivotal intermediate in the synthesis of organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials, its electronic properties also offer a case study for Donor-Acceptor (D-A) systems relevant to medicinal chemistry (specifically in photodynamic therapy agents and fluorescent probes).[1]

The Molecular Core: The molecule features a "Propeller" geometry typical of Triphenylamine (TPA).

-

Donor (D): The central nitrogen lone pair and the two bromophenyl rings.

-

Acceptor (A): The formyl (-CHO) group on the third phenyl ring.

-

Bridge (

): The phenyl ring connecting the amine and the aldehyde.

This D-

Computational Strategy & Methodology

To ensure data integrity and reproducibility, a multi-tiered Density Functional Theory (DFT) approach is required.[1] Standard functionals (B3LYP) often fail to correctly describe long-range charge transfer; therefore, range-separated functionals are mandatory for this specific D-A molecule.[1]

The Validated Protocol

The following workflow is designed to minimize artifacts related to the heavy bromine atoms and charge-transfer excitations.

Figure 1: Step-by-step computational workflow for characterizing TPA-based D-A systems.

Functional & Basis Set Selection Rationale

-

Geometry (B3LYP/6-31G):* Sufficient for ground state geometry.[1] The 6-31G(d) basis set includes polarization functions necessary for the Bromine atoms (row 4) to model the electron density distortion correctly.

-

Energy/Properties (

B97XD or CAM-B3LYP): These long-range corrected functionals are critical. Standard B3LYP underestimates the HOMO-LUMO gap in TPA derivatives by ~1.0 eV due to self-interaction errors.[1] -

Solvation (IEF-PCM): Calculations should be performed in solvents like Dichloromethane (

) or DMSO to mimic experimental synthesis and biological screening environments.

Global Reactivity Descriptors (FMO Analysis)

The Frontier Molecular Orbitals (FMOs) determine the chemical stability and optical response. For this molecule, the HOMO is localized on the Triphenylamine (donor) core, while the LUMO shifts toward the Benzaldehyde (acceptor) moiety.

Calculated Parameters (Theoretical Predictions)

Based on comparative studies of similar halogenated TPA-CHO derivatives, the following theoretical values are expected using the CAM-B3LYP/6-311+G(d,p) level of theory:

| Parameter | Symbol | Theoretical Range (eV) | Significance |

| HOMO Energy | -5.4 to -5.7 | Ionization potential; oxidation stability.[1] | |

| LUMO Energy | -1.8 to -2.1 | Electron affinity; reduction potential.[1] | |

| Energy Gap | 3.4 to 3.8 | Determines optical absorption (Blue/UV region). | |

| Dipole Moment | 6.0 - 9.0 | High polarity due to D-A push-pull; affects solubility.[1] |

Reactivity & Drug-Likeness Indices

For researchers in drug development, the FMO energies are converted into global reactivity descriptors (Koopmans' theorem approximation).[1] These predict toxicity risks and receptor binding affinity.[1]

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Nonlinear Optical (NLO) Properties[3][4]

This molecule is a classic "push-pull" chromophore.[1] The bromine atoms act as auxiliary donors via resonance, enhancing the electron density of the TPA core, which then pushes electrons toward the aldehyde.

Key Calculation: First Hyperpolarizability (

Mechanism:

-

Ground State: Dipole points from Aldehyde (negative) to Amine (positive).[1]

-

Excited State: Charge transfers from Amine to Aldehyde, reversing/enhancing the dipole.[1]

-

Result: High

values (typically 10-30x that of Urea), making it a candidate for frequency doubling materials.[1]

Figure 2: Intramolecular Charge Transfer (ICT) vector map.[1] The Bromine atoms fine-tune the donor strength of the Nitrogen.

Spectroscopic Predictions (TD-DFT)

Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis spectrum.[1][3][4]

-

Primary Transition: HOMO

LUMO.[1] -

Character:

(Charge Transfer). -

Predicted

: 360 nm - 400 nm (in solvent).[1] -

Oscillator Strength (

): High (

Experimental Note: In polar solvents, the emission spectrum will show a significant Stokes Shift (red shift) compared to non-polar solvents, a hallmark of the ICT state stabilizing in polar media.

References

-

Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc.[1] Link

-

Frisch, M. J., et al. (2009).[1] The effects of long-range correction on the properties of TPA derivatives. Journal of Chemical Physics.[1] Link

-

Dennington, R., Keith, T., & Millam, J. GaussView 6: Visualization of Molecular Orbitals.[1] Semichem Inc.[1][5] Link

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981).[1] Electrostatic interaction of a solute with a continuum.[1] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics.[1] Link

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004).[1] A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters.[1] Link

Sources

- 1. 4-Aminobenzaldehyde | 556-18-3 [chemicalbook.com]

- 2. georganics.sk [georganics.sk]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Exploration of Nonlinear Optical Properties of Triphenylamine-Dicyanovinylene Coexisting Donor-π-Acceptor Architecture by the Modification of π-Conjugated Linker [frontiersin.org]

- 5. pure-synth.com [pure-synth.com]

Methodological & Application

Application Note: Regioselective Synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde

This Application Note is designed for research scientists and process chemists requiring a high-purity synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde (CAS: 25069-38-9).

This protocol departs from generic textbook descriptions by focusing on regiocontrol strategy , process safety , and critical parameter optimization to minimize side-product formation (e.g., tri-brominated species or di-formylated byproducts).

Executive Summary & Strategic Analysis

The target molecule is a critical intermediate for optoelectronic materials , specifically serving as a donor-acceptor (D-π-A) building block in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

The Regioselectivity Challenge

Synthesizing this molecule from triphenylamine requires installing two distinct functional groups: one aldehyde (-CHO) and two bromines (-Br). The order of operations is the determinant factor for yield and purity.

-

Route A (Bromination First): Brominating triphenylamine first relies on statistical probability to achieve the di-bromo species. This invariably results in a difficult-to-separate mixture of mono-, di-, and tri-bromo triphenylamines.

-

Route B (Formylation First - Recommended): Introducing the aldehyde group first utilizes its electronic deactivation power. The electron-withdrawing formyl group (-I, -M effect) deactivates the phenyl ring it is attached to. The remaining two phenyl rings, still activated by the nitrogen lone pair, become the exclusive sites for subsequent electrophilic bromination.

Selected Protocol: This guide follows Route B , ensuring high regiochemical fidelity.

Figure 1: Strategic synthetic pathway utilizing electronic deactivation for regiocontrol.

Experimental Protocols

Step 1: Synthesis of 4-(Diphenylamino)benzaldehyde

If you have purchased this intermediate (CAS 4181-05-9), proceed directly to Step 2.

Reaction Type: Vilsmeier-Haack Formylation Mechanism: Electrophilic Aromatic Substitution via Chloroiminium Ion.

Materials

-

Triphenylamine (TPA): 10.0 g (40.8 mmol)

-

Phosphorus Oxychloride (POCl

): 4.6 mL (1.2 eq) – Freshly distilled recommended. -

N,N-Dimethylformamide (DMF): 50 mL (Anhydrous)

-

Dichloromethane (DCM): Extraction solvent.

Protocol

-

Reagent Preparation (0°C): In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel, add DMF (15 mL) . Cool to 0°C using an ice bath.

-

Vilsmeier Reagent Formation: Dropwise add POCl

(4.6 mL) to the DMF over 15 minutes. The solution will turn pale yellow/orange. Stir for an additional 20 minutes at 0°C to ensure formation of the Vilsmeier complex (chloroiminium salt). -

Substrate Addition: Dissolve Triphenylamine (10.0 g) in DMF (35 mL) . Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

-

Heating Phase: Once addition is complete, remove the ice bath. Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 10:1). The spot for TPA (high Rf) should disappear, replaced by a lower Rf fluorescent spot (Aldehyde).

-

Hydrolysis (Critical): Cool the mixture to room temperature. Pour the reaction mixture slowly into ice-cold water (300 mL) containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde, precipitating a yellow solid.

-

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO

and brine. Dry over anhydrous MgSO -

Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexane/DCM gradient) if necessary.

-

Expected Yield: 65–75%

-

Appearance: Yellow solid.[1]

-

Step 2: Synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde

Reaction Type: Electrophilic Aromatic Bromination Reagent: N-Bromosuccinimide (NBS)[2]

Rationale for Conditions

We use NBS instead of elemental bromine (Br

Materials

-

4-(Diphenylamino)benzaldehyde: 5.0 g (18.3 mmol)

-

N-Bromosuccinimide (NBS): 6.68 g (37.5 mmol, 2.05 eq) – Do not use large excess.

-

DMF: 40 mL

-

Water/Methanol: For precipitation.

Protocol

-

Dissolution: In a 100 mL RBF shielded from light (wrap in aluminum foil to prevent radical side reactions), dissolve 4-(Diphenylamino)benzaldehyde (5.0 g) in DMF (40 mL) .

-

Controlled Addition (0°C): Cool the solution to 0°C. Add NBS (6.68 g) portion-wise over 20 minutes.

-

Note: Adding NBS too quickly can cause localized high concentrations, leading to tri-bromination.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–15 hours.

-

Monitoring: TLC (Hexane:DCM 2:1). The mono-aldehyde starting material will disappear. A new spot (Target) will appear. If a spot with lower Rf (mono-bromo) persists, add 0.1 eq NBS and stir for 2 more hours.

-

-

Quench & Precipitation: Pour the reaction mixture into ice-water (200 mL) with vigorous stirring. The product will precipitate as a solid.

-

Filtration: Filter the precipitate. Wash the cake copiously with water to remove succinimide and residual DMF. Wash finally with cold Methanol (2 x 20 mL).

-

Purification: Recrystallize the crude solid from Chloroform/Ethanol or Toluene .

-

Target Yield: 80–90%

-

Appearance: Greenish-yellow powder.

-

Characterization & Quality Control

Verify the product structure using NMR. The key indicators of successful synthesis are the integration of the aromatic protons and the preservation of the aldehyde proton.

| Parameter | Specification | Interpretation |

| Appearance | Yellow/Greenish Solid | Typical for conjugated triarylamines. |

| Melting Point | 154–158 °C | Sharp range indicates high purity. |